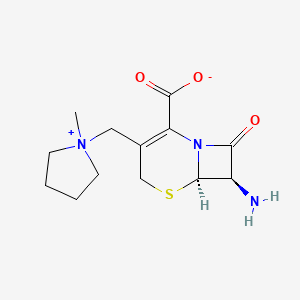

NMP-ACA (Cefepim-Verunreinigung)

Übersicht

Beschreibung

Cefepime related compound E

Wissenschaftliche Forschungsanwendungen

Ich habe eine Recherche zu den wissenschaftlichen Forschungsanwendungen von NMP-ACA (Cefepim-Verunreinigung) durchgeführt, auch bekannt als „NMP-ACA“ oder „Cefepimamin-Derivat“ oder „(6R,7R)-7-Amino-3-((1-Methylpyrrolidinio)methyl)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-en-2-carboxylat“. Hier finden Sie eine umfassende Analyse, die sich auf die einzigartigen Anwendungen konzentriert, die identifiziert wurden:

Verunreinigungsanalyse und Quantifizierung

NMP-ACA dient als Verunreinigungsstandard bei der Analyse von Cefepim, einem β-Lactam-Antibiotikum. Es wird verwendet, um das Vorhandensein und die Menge von N-Methylpyrrolidin (NMP) zu bestimmen, dem Haupt-Hydrolyseprodukt von Cefepimhydrochlorid .

Untersuchung des Stoffwechselwegs

Als synthetischer Metabolit bietet NMP-ACA Forschern ein wertvolles Werkzeug, um das metabolische Schicksal von Cefepim zu untersuchen . Dies kann helfen, neue Metaboliten aufzudecken oder potenzielle toxikologische Bedenken im Zusammenhang mit der Bildung dieser Verunreinigung zu identifizieren.

Thermische Desorption – Ionenmobilitätsspektrometrie (TD-IMS)

NMP-ACA kann mit TD-IMS analysiert werden, das in der Lage ist, NMP schnell aus Cefepim bei 80 °C zu extrahieren, ohne eine thermische Zersetzung zu verursachen .

Wirkmechanismus

Target of Action

NMP-ACA, also known as Cefepime amine derivative, is an impurity of Cefepime , a broad-spectrum fourth-generation cephalosporin . Cefepime primarily targets penicillin-binding proteins (PBPs) , which are enzymes involved in the final stages of peptidoglycan layer synthesis in bacterial cell walls . By binding to these proteins, Cefepime inhibits the cross-linking of peptidoglycan chains necessary for bacterial cell wall strength and rigidity .

Mode of Action

The mode of action of NMP-ACA is expected to be similar to that of Cefepime, given that it is an impurity of Cefepime . Cefepime disrupts bacterial cell walls by binding and inhibiting PBPs . This inhibition prevents the final stages of peptidoglycan synthesis, leading to a weakened cell wall and eventually bacterial cell lysis .

Biochemical Pathways

Cefepime acts on the bacterial cell wall synthesis pathway by inhibiting PBPs . This inhibition disrupts the cross-linking of peptidoglycan chains, a critical component of the bacterial cell wall .

Pharmacokinetics

Cefepime, the parent compound, is known to be widely distributed in biological fluids and tissues, with an average volume of distribution of 02 L/kg in healthy adults with normal renal function . About 85% of the Cefepime dose is excreted unchanged in the urine, with an elimination half-life of 2–2.3 hours . The pharmacokinetics of Cefepime can be altered under certain pathophysiological conditions, resulting in high inter-individual variability .

Result of Action

Cefepime’s action on PBPs leads to the disruption of bacterial cell wall synthesis, resulting in cell lysis and death .

Action Environment

The action of NMP-ACA, like that of Cefepime, may be influenced by various environmental factors. For instance, the thermal desorption approach has been shown to be capable of rapidly extracting NMP from Cefepime at 80 °C without causing thermal degradation of Cefepime . This suggests that temperature could influence the stability and efficacy of NMP-ACA.

Biochemische Analyse

Biochemical Properties

It is known that NMP-ACA is a potential impurity in cefepime, a fourth-generation cephalosporin antibiotic . The presence of NMP-ACA in cefepime could potentially influence the biochemical reactions involving cefepime.

Cellular Effects

It is known that cefepime, the compound in which NMP-ACA can be an impurity, has been associated with neurotoxicity . This suggests that NMP-ACA might potentially influence cellular processes, possibly affecting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that cefepime, the compound in which NMP-ACA can be an impurity, acts by inhibiting cell wall synthesis in bacteria, leading to cell death . It is possible that the presence of NMP-ACA could influence this mechanism of action.

Temporal Effects in Laboratory Settings

It is known that cefepime, the compound in which NMP-ACA can be an impurity, is unstable and slowly degrades over time . This suggests that NMP-ACA might also exhibit changes in its effects over time.

Dosage Effects in Animal Models

It is known that cefepime, the compound in which NMP-ACA can be an impurity, has been associated with neurotoxicity, especially in patients with impaired renal function . This suggests that different dosages of NMP-ACA might have varying effects in animal models.

Metabolic Pathways

It is known that cefepime, the compound in which NMP-ACA can be an impurity, is mainly eliminated renally, with about 85% of the dose excreted unchanged in the urine . This suggests that NMP-ACA might also be involved in renal metabolic pathways.

Transport and Distribution

It is known that cefepime, the compound in which NMP-ACA can be an impurity, is widely distributed in biological fluids and tissues . This suggests that NMP-ACA might also be transported and distributed within cells and tissues.

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway of (6R,7R)-7-Amino-3-((1-methylpyrrolidinio)methyl)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate involves the synthesis of the key intermediate 7-amino-3-((1-methylpyrrolidinio)methyl)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, which is then converted to the final compound through esterification with ethyl chloroformate.", "Starting Materials": [ "4-methyl-2-oxo-2-thiazoline-3-carboxylic acid", "1-methylpyrrolidine", "Sodium hydride", "Methyl iodide", "Ethyl chloroformate", "Triethylamine", "Diisopropylethylamine", "N,N-Dimethylformamide", "N,N-Dimethylacetamide", "Methanol", "Dichloromethane", "Ethyl acetate", "Acetic acid", "Water" ], "Reaction": [ "Step 1: Conversion of 4-methyl-2-oxo-2-thiazoline-3-carboxylic acid to 7-amino-3-((1-methylpyrrolidinio)methyl)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid", "a. Dissolve 4-methyl-2-oxo-2-thiazoline-3-carboxylic acid (1.0 g, 6.5 mmol) in N,N-dimethylformamide (DMF) (10 mL) and stir at room temperature.", "b. Add sodium hydride (60% dispersion in oil) (0.26 g, 6.5 mmol) and stir for 30 min.", "c. Add 1-methylpyrrolidine (0.88 g, 10.4 mmol) and stir for 30 min.", "d. Add methyl iodide (1.5 mL, 24.0 mmol) and stir for 12 h.", "e. Quench the reaction with water (10 mL) and extract with dichloromethane (3 x 20 mL).", "f. Combine the organic layers, dry over sodium sulfate and evaporate the solvent under reduced pressure.", "g. Purify the residue by flash chromatography on silica gel using ethyl acetate/hexanes as the eluent to obtain the key intermediate 7-amino-3-((1-methylpyrrolidinio)methyl)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid as a white solid (0.74 g, 55%).", "Step 2: Esterification of 7-amino-3-((1-methylpyrrolidinio)methyl)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid with ethyl chloroformate", "a. Dissolve 7-amino-3-((1-methylpyrrolidinio)methyl)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid (0.5 g, 1.4 mmol) and triethylamine (0.3 mL, 2.1 mmol) in dichloromethane (10 mL) and stir at 0°C.", "b. Add ethyl chloroformate (0.2 mL, 2.4 mmol) dropwise and stir for 2 h at 0°C.", "c. Quench the reaction with saturated aqueous sodium bicarbonate solution (10 mL) and extract with dichloromethane (3 x 20 mL).", "d. Combine the organic layers, dry over sodium sulfate and evaporate the solvent under reduced pressure.", "e. Purify the residue by flash chromatography on silica gel using ethyl acetate/hexanes as the eluent to obtain the final compound (6R,7R)-7-Amino-3-((1-methylpyrrolidinio)methyl)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate as a white solid (0.32 g, 54%)." ] } | |

CAS-Nummer |

103296-32-8 |

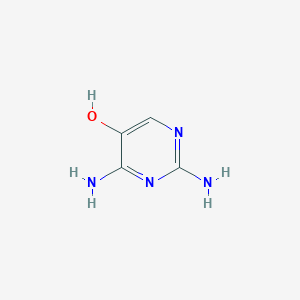

Molekularformel |

C13H20N3O3S+ |

Molekulargewicht |

298.38 g/mol |

IUPAC-Name |

(6R,7R)-7-amino-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

InChI |

InChI=1S/C13H19N3O3S/c1-16(4-2-3-5-16)6-8-7-20-12-9(14)11(17)15(12)10(8)13(18)19/h9,12H,2-7,14H2,1H3/p+1/t9-,12-/m1/s1 |

InChI-Schlüssel |

IIVPIDBZUUAWTF-BXKDBHETSA-O |

Isomerische SMILES |

C[N+]1(CCCC1)CC2=C(N3[C@@H]([C@@H](C3=O)N)SC2)C(=O)O |

SMILES |

C[N+]1(CCCC1)CC2=C(N3C(C(C3=O)N)SC2)C(=O)[O-] |

Kanonische SMILES |

C[N+]1(CCCC1)CC2=C(N3C(C(C3=O)N)SC2)C(=O)O |

Aussehen |

Solid powder |

Andere CAS-Nummern |

103296-32-8 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Cefepime related compound E; Cefepime impurity E; |

Herkunft des Produkts |

United States |

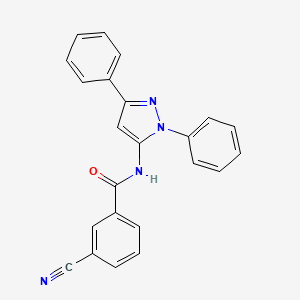

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

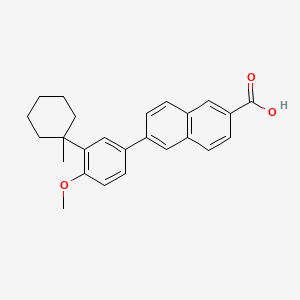

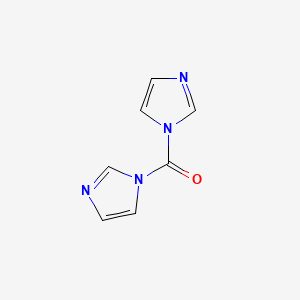

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[7-(1-Adamantyl)-6-(2-methoxyethoxymethoxy)naphthalen-2-yl]benzoic acid](/img/structure/B1668753.png)

![6-[3-(1-Adamantyl)-4-hydroxyphenyl]-2-naphthalenecarboxylic Acid](/img/structure/B1668758.png)

![3-[(4-chlorophenyl)-(1H-indol-3-yl)methyl]-1H-indole](/img/structure/B1668760.png)

![6-Cyclohexyl-3-(pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B1668763.png)

![2-chloro-N-[(1-hydroxycycloheptyl)methyl]-5-[4-[(2R)-2-hydroxy-3-methoxypropyl]-3,5-dioxo-1,2,4-triazin-2-yl]benzamide](/img/structure/B1668769.png)